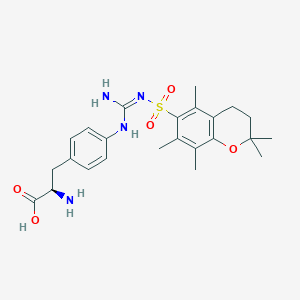
1-(3,4-difluorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-difluorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione, also known as DFP-1080, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the pyrazine family of compounds and is known for its unique chemical properties that make it an ideal candidate for use in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Pyrazole Derivatives
One study discusses the synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone, which is relevant to the chemical structure of interest (Song & Zhu, 2001). These derivatives have potential applications in pharmaceuticals and agrochemicals due to their unique properties.
Reactions with Hydrazines
Another research focuses on the reaction of hexafluoropentane-2,4-dione with hydrazines, providing insights into the chemical behavior and potential applications of similar fluorinated compounds (Threadgill, Heer, & Jones, 1993).
Anti-inflammatory and Analgesic Activities
A study on 4H-thieno[3,4-c]pyrazole derivatives, which are chemically related, indicates their significant analgesic, anti-inflammatory, and antipyretic activities. This suggests potential therapeutic applications for similar compounds (Menozzi et al., 1992).
Magnetic Interaction Studies
Research on axial-equatorial pyrazine-bridged copper(II) complexes, involving a similar pyrazine structure, provides insights into magnetic interactions and potential applications in magnetic materials (Watanabe et al., 2011).
Application in Organic Synthesis
A study on the synthesis of new pyrazoline derivatives derived from Ibuprofen indicates the versatility of pyrazine derivatives in synthesizing novel organic compounds (Al-jobury, Mohammed, & Al-badrany, 2016).
Intramolecular Hydrogen Bonding Studies
Research on acylpyran-diones and acylpyridinediones, similar in structure to the compound of interest, discusses intramolecular hydrogen bonding and tautomerism, which is crucial for understanding the stability and reactivity of such compounds (Hansen, Bolvig, & Kappe, 1995).
Electron-Transport Material Development
A study on dibenzothiophene/oxide and quinoxaline/pyrazine derivatives as electron-transport materials for organic light-emitting devices showcases the potential of pyrazine derivatives in material science (Huang et al., 2006).
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-4-(2-methylpropyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2/c1-9(2)8-17-5-6-18(14(20)13(17)19)10-3-4-11(15)12(16)7-10/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVLKRVSSOYJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN(C(=O)C1=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2993072.png)

![3-(1H,3H-naphtho[1,2-e]1,3-oxazin-2-yl)benzoic acid](/img/structure/B2993079.png)
![N-[(5-bromopyrazin-2-yl)methyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2993080.png)



![2-(2-chloropyridin-3-yl)-1-(3-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2993087.png)


![N-methyl-4-[[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2993090.png)

